molecular formula C17H16N2O5S B468748 (2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid CAS No. 791793-63-0

(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid

Cat. No.: B468748
CAS No.: 791793-63-0
M. Wt: 360.4g/mol
InChI Key: XNHBAEMIWPWXAU-VAWYXSNFSA-N
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Description

(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group, a phenyl ring, and an enone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of (2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfamoyl group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base.

    Attachment of the phenyl ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the enone moiety: This step involves the condensation of an aldehyde with a ketone in the presence of a base to form the enone structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized products.

    Reduction: The enone can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets may include enzymes involved in metabolic processes or signaling pathways.

Comparison with Similar Compounds

(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:

    This compound derivatives: These compounds may have different substituents on the phenyl ring or the enone moiety, leading to variations in their chemical and biological properties.

    Sulfamoyl-containing compounds: These compounds share the sulfamoyl group but may have different structures and applications.

    Enone-containing compounds: These compounds contain the enone moiety and may have similar reactivity but different functional groups.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Biological Activity

The compound (2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid , also known by its CAS number 791793-63-0, is a sulfamoyl derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O5SC_{17}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 360.4 g/mol. Its structure features a sulfamoyl group attached to a phenyl ring, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, studies have demonstrated that sulfamoyl derivatives can inhibit bacterial growth through disruption of folate synthesis pathways, which are crucial for bacterial survival and proliferation .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory assays. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The selectivity towards COX-2 over COX-1 indicates potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in 2020 evaluated various sulfamoyl compounds for their antimicrobial activity against resistant strains of bacteria. The results indicated that certain derivatives exhibited significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus.
  • COX Inhibition Study : In another investigation, derivatives of the compound were synthesized and tested for COX inhibitory activity. The findings revealed that some compounds had IC50 values ranging from 0.10 to 0.31 µM against COX-2, demonstrating high selectivity compared to COX-1 .
  • In Vivo Studies : Animal model studies assessing the anti-inflammatory effects showed that administration of the compound resulted in reduced edema and inflammatory markers in treated groups compared to controls, suggesting its therapeutic potential in inflammatory diseases .

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Inhibition of Key Enzymes : By inhibiting enzymes involved in folate metabolism and inflammatory pathways, the compound can effectively reduce microbial proliferation and inflammation.
  • Cellular Uptake and Distribution : The presence of the sulfamoyl group enhances solubility and cellular uptake, potentially leading to increased bioavailability and efficacy.

Properties

IUPAC Name

(E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-19(14-5-3-2-4-6-14)25(23,24)15-9-7-13(8-10-15)18-16(20)11-12-17(21)22/h2-12H,1H3,(H,18,20)(H,21,22)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHBAEMIWPWXAU-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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